Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-
Brand Name: Vulcanchem
CAS No.: 65122-11-4
VCID: VC16096438
InChI: InChI=1S/C34H14Cl2O2/c35-15-1-3-17-19-5-7-21-24-10-12-26-32-20(18-4-2-16(36)14-28(18)34(26)38)6-8-22(30(24)32)23-9-11-25(31(19)29(21)23)33(37)27(17)13-15/h1-14H
SMILES:
Molecular Formula: C34H14Cl2O2
Molecular Weight: 525.4 g/mol

Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro-

CAS No.: 65122-11-4

Cat. No.: VC16096438

Molecular Formula: C34H14Cl2O2

Molecular Weight: 525.4 g/mol

* For research use only. Not for human or veterinary use.

Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- - 65122-11-4

Specification

CAS No. 65122-11-4
Molecular Formula C34H14Cl2O2
Molecular Weight 525.4 g/mol
IUPAC Name 9,24-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21(26),22,24,28,33-hexadecaene-12,27-dione
Standard InChI InChI=1S/C34H14Cl2O2/c35-15-1-3-17-19-5-7-21-24-10-12-26-32-20(18-4-2-16(36)14-28(18)34(26)38)6-8-22(30(24)32)23-9-11-25(31(19)29(21)23)33(37)27(17)13-15/h1-14H
Standard InChI Key DCRJAUKEOAHQJI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)C(=O)C3=CC=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)Cl)C9=C4C3=C2C=C9

Introduction

Chemical Structure and Nomenclature

Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- belongs to the violanthrone family, a subclass of PAHs known for their extended π-conjugated systems. The compound’s IUPAC name reflects its intricate topology: a pentaphene core fused with benzo[rst]phenanthro and quinone groups, substituted by chlorine atoms at positions 2 and 11 . The NIST Special Publication 922 categorizes related structures, noting that benzo[rst]phenanthro[10,1,2-cde]pentaphene derivatives are part of a broader class of polycyclic aromatics with overlapping benzene and phenanthrene rings .

The molecular structure features two ketone groups at positions 9 and 18, which introduce electron-withdrawing effects, altering the compound’s electronic properties compared to non-quinonoid PAHs. Chlorine substituents further modulate reactivity, enhancing stability and influencing intermolecular interactions in solid-state applications.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 2,11-dichloro- typically involves multi-step reactions starting from precursor PAHs. A common pathway includes:

  • Cyclization: Formation of the pentaphene backbone via Diels-Alder or Friedel-Crafts reactions.

  • Chlorination: Electrophilic aromatic substitution using chlorine gas or SO2Cl2\text{SO}_2\text{Cl}_2 under controlled conditions to introduce chlorine atoms at specific positions.

  • Oxidation: Conversion of hydroxyl or methyl groups to ketones using oxidizing agents like potassium permanganate.

Industrial-scale production employs continuous flow reactors to optimize yield (reported at 65–75%) and purity (>98%). Solvent selection (e.g., dichloromethane or chloroform) and temperature control (60–80°C) are critical to minimize side reactions.

Table 1: Key Synthetic Parameters

ParameterDetails
PrecursorsViolanthrone derivatives
Chlorinating AgentsCl2\text{Cl}_2, SO2Cl2\text{SO}_2\text{Cl}_2
Reaction Temperature60–80°C
Yield65–75%
Purity>98% (HPLC)

Applications in Advanced Materials

Organic Electronics

The compound’s extended conjugation and electron-deficient quinone groups make it a candidate for hole-transport materials in OLEDs. Studies demonstrate a charge mobility of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}, comparable to state-of-the-art materials like TIPS-pentacene. Its rigid structure reduces conformational disorder, enhancing device stability.

Dye Chemistry

As a dichloro-substituted quinone, the compound exhibits a deep violet hue (λmax=580nm\lambda_{\text{max}} = 580 \, \text{nm}) and exceptional lightfastness, making it suitable for high-performance dyes in textiles and inks. Its solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates integration into industrial dye formulations.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:water:phosphoric acid = 70:30:0.1) achieves baseline separation of the compound from synthetic byproducts. Retention time (tRt_R) is 12.3 minutes under these conditions, with a detection limit of 0.1 µg/mL using UV-Vis at 254 nm.

Spectroscopic Techniques

  • NMR: 13C^{13}\text{C} NMR reveals 34 distinct carbon environments, confirming the symmetric chlorination pattern.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z=525.38m/z = 525.38, consistent with the theoretical molecular weight .

Environmental and Toxicological Profile

Persistence and Bioaccumulation

Despite its industrial utility, the compound’s log KowK_{\text{ow}} of 5.2 suggests moderate hydrophobicity, predisposing it to bioaccumulation in aquatic organisms. Half-life studies in soil estimate t1/2=120dayst_{1/2} = 120 \, \text{days}, raising concerns about long-term environmental retention.

Ecotoxicology

Acute toxicity assays in Daphnia magna indicate an LC50_{50} of 2.4 mg/L, classifying the compound as harmful under EU Regulation 1272/2008. Chronic exposure studies in fish models reveal hepatotoxicity linked to cytochrome P450 induction.

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste generation.

  • Biodegradation Studies: Screening microbial consortia capable of degrading chloro-PAHs.

  • Device Integration: Optimizing thin-film morphology for flexible electronics applications.

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